![molecular formula C20H21N3O5S2 B2564464 2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 953194-91-7](/img/structure/B2564464.png)

2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

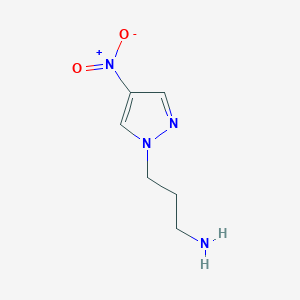

The compound “2-morpholinobenzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate” is a complex organic molecule that contains several functional groups. These include a morpholine ring, a benzo[d]thiazole ring, and a benzoate ester group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the various rings and functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the morpholine ring could potentially undergo reactions with electrophiles, and the benzoate ester group could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and spectral properties .Scientific Research Applications

Structural and Spectral Analysis

Morpholine and benzothiazole derivatives are explored for their structural properties, including crystal structure, conformation, and hydrogen bonding interactions. Franklin et al. (2011) investigated the crystal structure of a Mannich base, which showed the methylene group bridging molecules of 2-mercapto benzothiazole and morpholine, highlighting the significance of such structures in understanding compound interactions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Electrochemical Synthesis

Esmaili and Nematollahi (2013) demonstrated the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzene thiols, showcasing the potential for innovative synthesis methods in creating compounds with unique sulfur linkages (Esmaili & Nematollahi, 2013).

Antioxidant and Enzyme Inhibition

Özil et al. (2018) synthesized benzimidazoles containing the morpholine skeleton, which were evaluated for antioxidant activities and glucosidase inhibition. This research underlines the potential pharmacological applications of these compounds in managing oxidative stress and regulating enzymatic functions (Özil, Parlak, & Baltaş, 2018).

Corrosion Inhibition

Yadav et al. (2016) investigated the use of benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid, indicating the application of morpholine and benzothiazole derivatives in protecting industrial materials from corrosion (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-22(2)30(25,26)16-6-3-14(4-7-16)19(24)28-15-5-8-17-18(13-15)29-20(21-17)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFHKWHVADXABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2564385.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2564389.png)

![2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2564391.png)

![[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2564395.png)

![1-Isopropyl-4-(4-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)piperazine-2,3-dione](/img/structure/B2564398.png)

![Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2564399.png)

![3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B2564404.png)